molecular formula C8H9N3 B13443552 (R)-2-(1-Aminoethyl)isonicotinonitrile

(R)-2-(1-Aminoethyl)isonicotinonitrile

Cat. No.: B13443552
M. Wt: 147.18 g/mol
InChI Key: XMFZFNMSHBTSHV-ZCFIWIBFSA-N
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Description

(R)-2-(1-Aminoethyl)isonicotinonitrile is a chiral organic compound featuring a pyridine ring substituted with a nitrile group at the 4-position (isonicotinonitrile) and an (R)-configured 1-aminoethyl moiety at the 2-position. This structural motif combines aromaticity, polarity, and stereochemistry, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. The compound is commercially available (e.g., listed in chemical catalogs ), suggesting its use in research settings for synthesis or biological screening.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-4-7(5-9)2-3-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1

InChI Key

XMFZFNMSHBTSHV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C#N)N

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines using mesoporous catalysts . This approach is advantageous due to its high product yields and the reusability of the catalysts without losing their catalytic activity .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high purity and yield. The use of environmentally friendly catalysts and green chemistry principles is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include substituted pyridines, primary amines, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares (R)-2-(1-Aminoethyl)isonicotinonitrile with key analogs from the evidence, focusing on structural features and functional groups:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications Source
This compound Pyridine (4-CN) Nitrile, aminoethyl (R-configuration) ~163.2 (estimated) Research chemical, potential inhibitor Catalog
Y-27632 (ROCK inhibitor) Pyridine + cyclohexane Carboxamide, aminoethyl 523.06 ROCK inhibitor (IC50: 140 nM for ROCK-II) Study
(R)-2-(1-Aminoethyl)phenol Benzene Phenol, aminoethyl (R-configuration) ~137.18 (estimated) Chiral building block Catalog
4-(2-Aminoethyl)morpholine Morpholine Morpholine, aminoethyl 130.18 Solubilizing agent, intermediate Catalog
Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate Piperidine Carbamate, aminoethyl ~256.36 (estimated) Protected amine for synthesis Safety Sheet

Key Comparisons

Aromatic vs. Saturated Rings
  • The pyridine ring in this compound provides aromaticity and electron-deficient character, enhancing interactions with enzymes or receptors via π-stacking or hydrogen bonding. In contrast, 4-(2-Aminoethyl)morpholine and the piperidine derivative () feature saturated rings, which offer flexibility but reduced aromatic interactions .
  • Biological Impact : Pyridine-based compounds like Y-27632 () target kinases (e.g., ROCK) due to their ability to mimic ATP-binding motifs. The nitrile in the target compound may act as a hydrogen bond acceptor, similar to carboxamides in Y-27632 .
Functional Group Effects
  • Nitrile vs. Carboxamide/Phenol: The nitrile group in the target compound is less polar than the carboxamide in Y-27632 but more electron-withdrawing than the phenol group in (R)-2-(1-Aminoethyl)phenol. This affects solubility and binding affinity; nitriles often enhance metabolic stability compared to esters or amides .
  • Chirality: Both the target compound and (R)-2-(1-Aminoethyl)phenol have an (R)-configured aminoethyl group, which is critical for enantioselective interactions. For example, Y-27632’s stereochemistry is essential for ROCK inhibition .

Research Implications and Gaps

Further studies could explore:

  • Bioisosteric Replacement: Replacing the nitrile with carboxamide or phenol groups to modulate potency (as seen in Y-27632 and COX inhibitors like SC560 ).
  • Stereochemical Effects: Evaluating the (R)- vs. (S)-configuration on target binding, leveraging insights from chiral analogs like (R)-2-(1-Aminoethyl)phenol .

Biological Activity

(R)-2-(1-Aminoethyl)isonicotinonitrile, also known as 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC8_8H10_10ClN3_3
Molecular Weight183.64 g/mol
IUPAC Name2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile; hydrochloride
InChIInChI=1S/C8_8H9_9N3_3.ClH/c1-6(10)8-4-7(5-9)2-3-11-8;/h2-4,6H,10H2_2,1H3_3;1H/t6-;/m1./s1

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with various biological targets:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
  • π-π Interactions : The pyridine ring allows for π-π stacking interactions, which are crucial in modulating enzyme activity and receptor signaling pathways.

These interactions can lead to significant biological effects such as enzyme inhibition or activation, influencing various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

This compound has been investigated for its anticancer activity. It has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and apoptosis .

Histone Demethylase Inhibition

Recent patent applications highlight the potential of this compound as an inhibitor of histone demethylases (JmjC-KDMs), which play a role in epigenetic regulation. This suggests its utility in treating cancers and other diseases linked to epigenetic modifications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A comparative study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity.

Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at a concentration of 100 µM). Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
2-[(1R)-1-aminoethyl]pyridine-3-carbonitrileModerate antimicrobial activity
2-[(1R)-1-aminoethyl]pyridine-5-carbonitrileWeak anticancer properties
2-[(1R)-1-aminoethyl]pyridine-6-carbonitrileNo significant biological activity reported

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